Cas no 2169712-71-2 (ethyl (2Z)-3-(3-bromothiophen-2-yl)but-2-enoate)

Technical Introduction: Ethyl (2Z)-3-(3-bromothiophen-2-yl)but-2-enoate is a brominated thiophene derivative featuring a conjugated ester functionality. This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of heterocyclic frameworks and functionalized thiophene-based architectures. The presence of both a bromo substituent and an α,β-unsaturated ester moiety offers dual reactivity, enabling selective cross-coupling reactions (e.g., Suzuki or Stille) and Michael additions. Its (2Z)-configuration ensures stereochemical control in downstream transformations. The ethyl ester group enhances solubility in common organic solvents, facilitating handling in synthetic workflows. This compound is valued for its utility in pharmaceuticals, agrochemicals, and materials science, where tailored thiophene motifs are often required.
ethyl (2Z)-3-(3-bromothiophen-2-yl)but-2-enoate structure
2169712-71-2 structure
Product Name:ethyl (2Z)-3-(3-bromothiophen-2-yl)but-2-enoate
CAS No:2169712-71-2
MF:C10H11BrO2S
MW:275.162141084671
CID:6015222
PubChem ID:165502699
Update Time:2025-10-05

ethyl (2Z)-3-(3-bromothiophen-2-yl)but-2-enoate Chemical and Physical Properties

Names and Identifiers

    • ethyl (2Z)-3-(3-bromothiophen-2-yl)but-2-enoate
    • 2169712-71-2
    • EN300-1460500
    • Inchi: 1S/C10H11BrO2S/c1-3-13-9(12)6-7(2)10-8(11)4-5-14-10/h4-6H,3H2,1-2H3/b7-6-
    • InChI Key: WAWHRSUXMRFORU-SREVYHEPSA-N
    • SMILES: BrC1C=CSC=1/C(/C)=C\C(=O)OCC

Computed Properties

  • Exact Mass: 273.96631g/mol
  • Monoisotopic Mass: 273.96631g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 240
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 54.5Ų

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ethyl (2Z)-3-(3-bromothiophen-2-yl)but-2-enoate Related Literature

Additional information on ethyl (2Z)-3-(3-bromothiophen-2-yl)but-2-enoate

Comprehensive Overview of Ethyl (2Z)-3-(3-bromothiophen-2-yl)but-2-enoate (CAS No. 2169712-71-2)

The compound ethyl (2Z)-3-(3-bromothiophen-2-yl)but-2-enoate (CAS No. 2169712-71-2) is a highly specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. This ester derivative, featuring a bromothiophene moiety, is widely utilized in synthetic chemistry due to its unique reactivity and structural versatility. Researchers and industries are increasingly exploring its potential in drug discovery, material science, and specialty chemical applications.

One of the key reasons for the growing interest in ethyl (2Z)-3-(3-bromothiophen-2-yl)but-2-enoate is its role as a building block in the synthesis of complex heterocyclic compounds. The presence of both a bromine substituent and a thiophene ring makes it an excellent candidate for cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings. These reactions are pivotal in creating advanced materials and bioactive molecules, aligning with current trends in green chemistry and sustainable synthesis.

In the context of modern research, questions like "What are the applications of bromothiophene derivatives?" or "How to synthesize ethyl (2Z)-3-(3-bromothiophen-2-yl)but-2-enoate?" are frequently searched in academic and industrial circles. This compound’s ability to act as a precursor for pharmaceutical intermediates has made it a subject of numerous studies, particularly in the development of antiviral and anti-inflammatory agents. Its structural features also make it relevant in the design of organic semiconductors, a hot topic in the field of flexible electronics.

From a synthetic perspective, ethyl (2Z)-3-(3-bromothiophen-2-yl)but-2-enoate is typically prepared via condensation reactions involving 3-bromothiophene-2-carbaldehyde and ethyl acetoacetate, followed by careful purification. The Z-configuration of the double bond in this compound is critical for its reactivity, and researchers often optimize reaction conditions to achieve high stereoselectivity. This level of detail is crucial for chemists seeking reproducible results in their work.

Another area of interest is the compound’s potential in agrochemical formulations. With the rising demand for eco-friendly pesticides, derivatives of bromothiophene are being investigated for their insecticidal and herbicidal properties. This aligns with broader industry trends toward sustainable agriculture and reduced environmental impact, making CAS No. 2169712-71-2 a relevant candidate for future innovations.

In summary, ethyl (2Z)-3-(3-bromothiophen-2-yl)but-2-enoate represents a versatile and valuable compound in contemporary chemical research. Its applications span multiple disciplines, from medicinal chemistry to advanced materials, and its synthesis continues to be refined for better efficiency and yield. As the scientific community prioritizes sustainability and innovation, this compound is poised to remain a key player in cutting-edge developments.

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